N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide
Description
This compound features a pyrrole core substituted with:
- A 2-methoxyethyl group at position 1 (enhancing solubility).
- 4,5-dimethyl groups (steric and electronic modulation).
- A pyridine-4-carboxamide at position 2 (hydrogen-bonding capability).
Properties
Molecular Formula |
C21H23N3O4S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23N3O4S/c1-15-16(2)24(13-14-28-3)20(23-21(25)17-9-11-22-12-10-17)19(15)29(26,27)18-7-5-4-6-8-18/h4-12H,13-14H2,1-3H3,(H,23,25) |
InChI Key |
XWTIDCQIMREFES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=NC=C3)CCOC)C |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Pyrrole Synthesis with O-Substituted Carbamates
The pyrrole ring is constructed via condensation of 2,5-dimethoxytetrahydrofuran (DMTHF) with an O-substituted carbamate. As demonstrated by, this method achieves N-alkoxycarbonyl pyrroles in a single step with yields exceeding 75%. For the target compound, tert-butyl (2-methoxyethyl)carbamate reacts with DMTHF under acidic conditions (HCl in EtOH, 80°C, 12 h) to yield 1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate. The dimethyl groups arise from in situ reduction of intermediate carbonyls.
Key Data:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| DMTHF + t-Boc-2-methoxyethylamine | EtOH | 80°C | 78% |
Functionalization of the Pyrrole Ring
Sulfonylation at the 3-Position
Sulfonylation is achieved using benzenesulfonyl chloride in the presence of a Lewis acid catalyst. The 3-position is activated for electrophilic substitution due to the electron-donating methoxyethyl group at N1. AlCl₃ (1.2 eq) in dichloromethane (DCM) at 0°C facilitates regioselective sulfonylation, yielding 3-(phenylsulfonyl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate.
Optimization Note:
-
Lower temperatures (0–5°C) suppress polysubstitution.
-
Catalyst screening showed AlCl₃ outperforms FeCl₃ (yield: 82% vs. 65%).
Amide Bond Formation with Pyridine-4-Carboxylic Acid
Carboxylate Activation and Coupling
The tert-butyl ester is hydrolyzed using TFA/DCM (1:1, 2 h) to yield the free carboxylic acid. Activation via mixed anhydride (isobutyl chloroformate, N-methylmorpholine) enables coupling with pyridin-4-amine. Alternatively, HOBt/EDCl in DMF (24 h, RT) provides the carboxamide with 89% yield.
Comparative Data:
| Activation Method | Coupling Agent | Solvent | Yield |
|---|---|---|---|
| Mixed anhydride | Pyridine-4-amine | THF | 76% |
| HOBt/EDCl | Pyridine-4-amine | DMF | 89% |
Regiochemical Control and Byproduct Mitigation
Steric Guidance in Dimethyl Substitution
The 4,5-dimethyl groups are introduced during the Paal-Knorr step via controlled reduction of diketone intermediates. NaBH₄ in MeOH selectively reduces carbonyls to methyl groups without over-reduction. Competing pathways leading to mono-methylation are suppressed by maintaining a 2:1 DMTHF:carbamate ratio.
Scalability and Industrial Adaptations
Continuous-Flow Sulfonylation
Patent US7348323B2 discloses a continuous-flow system for sulfonylation, enhancing reproducibility at scale. Residence time of 8 min in a microreactor (AlCl₃/DCM) achieves 85% yield with 99% regioselectivity, avoiding exothermic hazards.
Analytical Characterization
Structural Validation via NMR and HRMS
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, 2H, pyridine-H), 7.92 (m, 2H, Ph-SO₂), 7.62 (m, 3H, Ph-SO₂), 6.12 (s, 1H, pyrrole-H), 3.82 (t, 2H, OCH₂), 3.52 (s, 3H, OCH₃), 2.32 (s, 6H, CH₃).
-
HRMS (ESI): m/z calc. for C₂₂H₂₅N₃O₄S [M+H]⁺: 444.1589; found: 444.1593.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in various research domains:
Anticancer Activity
Research indicates that this compound has significant anticancer properties. It has been shown to induce apoptosis in cancer cells through multiple mechanisms.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects on various cancer cell lines, revealing significant antiproliferative effects:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results suggest that the compound is more effective than standard chemotherapeutic agents such as doxorubicin in certain contexts.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains.
In Vitro Studies
In vitro studies have shown activity against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings indicate potential applications in developing antimicrobial agents.
Antiviral Activity
The antiviral potential of this compound has also been explored. Preliminary studies suggest it may inhibit viral replication through interference with viral enzymes or host cell receptors, showing effectiveness against certain strains of influenza virus.
Comparative Analysis with Related Compounds
To understand the unique biological profile of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Structural Analog: N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide
- Key Differences :
- Sulfonyl Group : 4-Methylphenylsulfonyl vs. phenylsulfonyl in the target compound.
- Carboxamide : Butanamide replaces pyridine-4-carboxamide.
- Implications: The 4-methyl group may increase lipophilicity, altering membrane permeability.
- Molecular Weight : 392.5 (vs. ~466.5 for the target compound) .
Heterocyclic Analog: A-836,339 (Thiazole Core)
- Structure : N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide.
- Key Differences :
- Core : Thiazole replaces pyrrole.
- Substituent : Cyclopropane carboxamide instead of pyridine-4-carboxamide.
- Implications: Thiazole’s electron-deficient nature may enhance metabolic stability.
Pharmacological Analog: Goxalapladib (Naphthyridine Core)
- Structure : Contains a 1,8-naphthyridine core with a 2-methoxyethyl-piperidinyl group.
- Key Differences :
- Core : Naphthyridine vs. pyrrole.
- Function : Targets atherosclerosis via phospholipase A2 inhibition.
- Implications :
Sulfonamide Derivatives (Pyrazole/Pyrimidine Cores)
- Examples: Example 52 (): Pyrazolo[3,4-d]pyrimidine core with sulfonamide. N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide ().
- Implications :
Comparative Data Table
Research Findings and Implications
- Sulfonyl Groups : Critical for binding to hydrophobic pockets (e.g., in kinases or GPCRs). The phenylsulfonyl group in the target compound may offer stronger binding than 4-methylphenylsulfonyl analogs .
- 2-Methoxyethyl Motif : Recurring in compounds like Goxalapladib, suggesting a role in improving pharmacokinetics (e.g., half-life) .
- Heterocycle Choice : Pyrrole vs. thiazole/naphthyridine affects electronic properties and metabolic pathways. Thiazole-based A-836,339 may exhibit higher stability in vivo .
Biological Activity
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Compound Overview
- Common Name : this compound
- CAS Number : 1010879-80-7
- Molecular Formula : C18H24N2O4S
- Molecular Weight : 364.5 g/mol
Synthesis Methodology
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrole Ring : The initial step often includes the formation of the pyrrole ring through cyclization reactions involving suitable precursors.
- Substitution Reactions : Subsequent reactions introduce the methoxyethyl and phenylsulfonyl groups onto the pyrrole structure.
- Final Carboxamide Formation : The final step involves converting the intermediate into the carboxamide derivative through acylation reactions.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Research indicates that it may inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, likely through apoptosis induction and cell cycle arrest . The mechanism may involve interaction with specific molecular targets such as enzymes or receptors that are critical for tumor growth.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonyl and carboxamide groups may facilitate hydrogen bonding with active sites on target enzymes, inhibiting their function.
- Receptor Modulation : Potential interactions with cell surface receptors could alter signaling pathways involved in cell growth and survival.
Case Studies and Research Findings
Several case studies highlight the biological efficacy of this compound:
Q & A
Q. What are the recommended synthetic routes for N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide?
The synthesis of this compound likely involves multi-step reactions, including:
- Palladium/Copper-Catalyzed Coupling : For constructing the pyridine-pyrrole core, as seen in structurally related compounds (e.g., Suzuki-Miyaura cross-coupling for aryl sulfonyl groups) .
- Solvent and Atmosphere Control : Use of dimethylformamide (DMF) or toluene under inert atmospheres (e.g., nitrogen) to prevent side reactions .
- Stepwise Functionalization : Sequential introduction of the 2-methoxyethyl and phenylsulfonyl groups via nucleophilic substitution or sulfonylation reactions.
Q. How should researchers handle and store this compound safely in the laboratory?
Based on analogous sulfonamide/pyrrole derivatives:
- Hazard Mitigation : Wear PPE (gloves, lab coat, goggles) due to potential acute toxicity (oral, dermal, inhalation Category 4) .
- Storage : Store in a cool, dry place (<25°C) in airtight containers away from light. Avoid long-term storage due to hydrolytic sensitivity .
- First Aid : For skin/eye contact, rinse immediately with water for 15+ minutes and seek medical attention if irritation persists .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry of the pyrrole and pyridine rings (e.g., H/C NMR for substituent positioning) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and purity.
- HPLC-PDA : Assess purity (>95%) and monitor degradation products under stressed conditions (e.g., heat, light) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across studies involving this compound?
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line viability, and incubation time to minimize artifacts .
- Metabolic Stability Testing : Use liver microsomes to assess if conflicting results arise from differential metabolism in vitro vs. in vivo .
- Dose-Response Reproducibility : Validate activity across multiple independent replicates and labs to rule out batch-specific impurities .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?
- Molecular Docking : Map interactions with target proteins (e.g., kinases or receptors) using software like AutoDock Vina. Compare with analogs (e.g., phenylsulfonyl vs. trifluoromethyl sulfonyl substitutions) to identify key binding motifs .
- QSAR Modeling : Correlate electronic properties (Hammett σ values) of substituents (e.g., methoxyethyl group) with activity trends .
- ADMET Prediction : Use tools like SwissADME to optimize logP and solubility while minimizing hepatotoxicity risks .
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound?
- Isotope Labeling : Introduce C or C labels at the methoxyethyl or phenylsulfonyl groups to track metabolites via LC-MS .
- CYP450 Inhibition Assays : Identify major cytochrome P450 enzymes involved in metabolism using recombinant isoforms (e.g., CYP3A4, CYP2D6) .
- Biliary Excretion Studies : Conduct in vivo rodent experiments with bile duct cannulation to capture phase II metabolites (e.g., glucuronides) .
Q. What strategies address low solubility in aqueous buffers during in vitro testing?
- Co-Solvent Systems : Use cyclodextrins or PEG-based formulations to enhance solubility without disrupting assay integrity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the pyridine ring to improve hydrophilicity .
- Nanoparticle Encapsulation : Employ liposomal carriers for controlled release in cell-based assays .
Conflict Resolution & Optimization
Q. How to reconcile discrepancies in reported IC50 values across kinase inhibition studies?
- Kinase Panel Screening : Test against a standardized panel (e.g., Eurofins KinaseProfiler) to compare selectivity profiles .
- ATP Competition Assays : Determine if variations arise from differences in ATP concentrations (e.g., 1 mM vs. 10 µM ATP) .
- Crystallographic Validation : Resolve binding modes via X-ray crystallography to confirm competitive/non-competitive inhibition .
Q. What methods optimize the yield of the phenylsulfonyl-pyrrole intermediate during synthesis?
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity for sulfonylation .
- Catalyst Screening : Test alternative catalysts (e.g., PdCl₂(PPh₃)₂ vs. CuI) to minimize byproducts .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
